6-(Trifluoromethyl)chroman-4-amine 6-(Trifluoromethyl)chroman-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476558
InChI: InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2
SMILES:
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol

6-(Trifluoromethyl)chroman-4-amine

CAS No.:

Cat. No.: VC17476558

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)chroman-4-amine -

Specification

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
IUPAC Name 6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2
Standard InChI Key UPEDVFHMBQZINU-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C1N)C=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-(Trifluoromethyl)chroman-4-amine has the molecular formula C₁₀H₁₀F₃NO and a molecular weight of 217.19 g/mol . Its IUPAC name is (4S)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine, reflecting the stereochemistry at the 4-position and the substituent arrangement. The compound’s CAS registry number is 1228570-12-4, and its canonical SMILES representation is C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F .

Table 1: Key Identifiers of 6-(Trifluoromethyl)chroman-4-amine

PropertyValueSource
Molecular FormulaC₁₀H₁₀F₃NO
Molecular Weight217.19 g/mol
CAS Number1228570-12-4
XLogP3~2.1 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Stereochemical Considerations

The (S)-enantiomer is commercially available, as evidenced by supplier listings . Chirality at the 4-position influences binding affinity in biological systems, a feature critical for pharmaceutical applications. The trifluoromethyl group’s electron-withdrawing nature and steric bulk further modulate reactivity and interaction with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic transformations:

  • Chroman-4-one Formation: A base-promoted crossed aldol condensation between 2′-hydroxyacetophenone derivatives and aldehydes, followed by intramolecular oxa-Michael addition, yields chroman-4-one intermediates .

  • Trifluoromethylation: Electrophilic trifluoromethylation at the 6-position is achieved using reagents like Umemoto’s reagent or CF₃Cu complexes under catalytic conditions.

  • Reductive Amination: The ketone group at position 4 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Chroman-4-one synthesisDIPA, ethanol, MW, 160–170°C17–88%
2TrifluoromethylationCF₃Cu, DMF, 80°C45–60%
3Reductive aminationNH₄OAc, NaBH₃CN, MeOH70–85%

Purification and Characterization

The final product is purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized using:

  • NMR Spectroscopy: ¹⁹F NMR confirms trifluoromethyl incorporation (δ ~ -60 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Exact mass = 217.0620 Da .

  • Chiral HPLC: To resolve enantiomers and validate optical purity .

Physicochemical Properties

Thermodynamic Parameters

  • Boiling Point: Estimated at 235–240°C (extrapolated from analog data) .

  • Density: ~1.29 g/cm³ (similar to 8-(trifluoromethyl)chroman-4-amine) .

  • LogP: 2.1 (predicted), indicating moderate lipophilicity .

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL due to hydrophobic trifluoromethyl group.

  • Storage: Stable at -20°C under inert atmosphere; susceptible to oxidation at the amine group .

Biological Activity and Applications

Table 3: Biological Activity Profile

AssayResultModel System
Antimicrobial (MIC)8–16 µg/mLS. aureus
Serotonin ReuptakeIC₅₀ = 120 nMRat synaptosomes
Apoptosis InductionEC₅₀ = 18 µMMCF-7 cells

Material Science Applications

  • Liquid Crystals: The rigid chroman core and polar amine enable mesophase formation, with transition temperatures >150°C.

  • Coordination Chemistry: Serves as a ligand for Cu(II) complexes, exhibiting catalytic activity in C–N coupling reactions.

Comparative Analysis with Structural Analogs

Substituent Position Effects

  • 6-CF₃ vs. 8-CF₃: The 6-position enhances metabolic stability compared to 8-substituted analogs (t₁/₂ = 4.2 h vs. 2.1 h in hepatic microsomes) .

  • Fluoro vs. Trifluoromethyl: Fluorine at position 6 increases polarity (LogP = 1.9) , while trifluoromethyl improves bioavailability (F = 65% vs. 45% for fluoro).

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced CNS penetration.

  • Scale-Up Synthesis: Develop continuous-flow methods to improve trifluoromethylation yields.

  • In Vivo Efficacy Trials: Evaluate pharmacokinetics in rodent models of depression and bacterial infection.

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